![molecular formula C21H19N3O3 B3848375 2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848375.png)
2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide
Overview
Description
2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide, also known as ENA-78, is a small protein belonging to the CXC chemokine family. It is involved in various physiological and pathological processes, including inflammation, cancer, and immune response.
Mechanism of Action
2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide exerts its biological effects by binding to and activating its specific receptor, CXCR2, which is expressed on the surface of various cells, including neutrophils, monocytes, and endothelial cells. The binding of 2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide to CXCR2 triggers a cascade of intracellular signaling events, including the activation of phospholipase C, protein kinase C, and mitogen-activated protein kinase, leading to the activation of various transcription factors and the expression of pro-inflammatory and pro-angiogenic genes.
Biochemical and Physiological Effects:
2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide has been shown to have various biochemical and physiological effects, including the induction of neutrophil chemotaxis, the activation of neutrophil degranulation and respiratory burst, the stimulation of endothelial cell proliferation and migration, the induction of angiogenesis and vascular permeability, and the modulation of immune cell function and cytokine production. These effects are mediated by the activation of CXCR2 and the downstream signaling pathways.
Advantages and Limitations for Lab Experiments
2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide has several advantages and limitations for lab experiments. One of the advantages is its high specificity and potency for CXCR2, which allows for the selective activation and modulation of CXCR2-mediated signaling pathways. Another advantage is its availability as a recombinant protein, which allows for the easy and reproducible production of 2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide for experimental use. However, one of the limitations is its potential for non-specific binding and activation of other chemokine receptors, which may complicate the interpretation of experimental results. Another limitation is its potential for degradation and inactivation by proteases and other enzymes, which may affect its stability and activity in vitro and in vivo.
Future Directions
2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide has several potential future directions for research. One direction is the development of novel 2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide analogs and derivatives with enhanced specificity, potency, and stability for CXCR2 and other chemokine receptors. Another direction is the investigation of the role of 2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide in various diseases and pathological conditions, including inflammation, cancer, and immune disorders. A third direction is the exploration of the therapeutic potential of 2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide and its analogs and derivatives in the treatment of these diseases, either alone or in combination with other drugs or therapies. Finally, a fourth direction is the elucidation of the molecular mechanisms underlying the biological effects of 2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide and its signaling pathways, which may provide insights into the development of new drugs and therapies targeting these pathways.
Scientific Research Applications
2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide has been extensively studied in various fields of research, including inflammation, cancer, and immune response. In inflammation, 2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide is known to attract and activate neutrophils and other immune cells to the site of injury or infection, leading to the release of pro-inflammatory cytokines and chemokines. In cancer, 2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide has been shown to promote tumor growth, angiogenesis, and metastasis by stimulating the proliferation and migration of cancer cells and the formation of new blood vessels. In immune response, 2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide is involved in the recruitment and activation of immune cells, such as T cells, B cells, and dendritic cells, in both innate and adaptive immune systems.
properties
IUPAC Name |
N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-2-27-17-12-10-15(11-13-17)14-22-24-21(26)20(25)23-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,2H2,1H3,(H,23,25)(H,24,26)/b22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQFWSGXMXEZHA-HYARGMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(4-ethoxybenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.